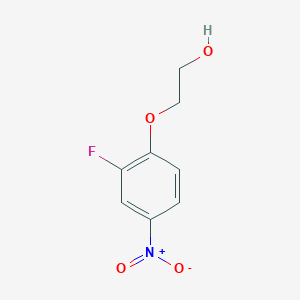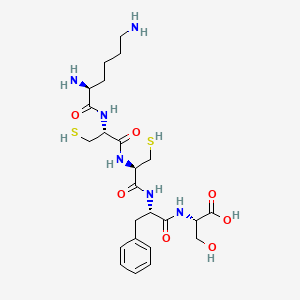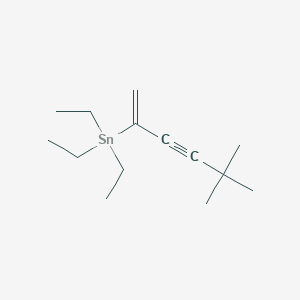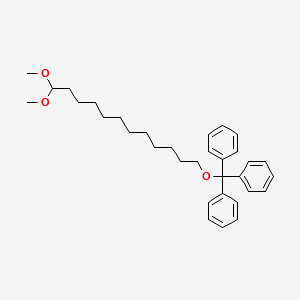![molecular formula C66H72N4Si B12603276 5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin CAS No. 874948-45-5](/img/structure/B12603276.png)
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin ist ein synthetisches Porphyrin-Derivat. Porphyrine sind eine Gruppe organischer Verbindungen, von denen viele natürlich vorkommen und wichtige Rollen in biologischen Systemen spielen, wie z. B. in Hämoglobin und Chlorophyll.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin erfolgt typischerweise durch Kondensation von Pyrrol mit Aldehyden unter sauren Bedingungen. Die Reaktion wird häufig in Gegenwart eines Lewis-Säure-Katalysators, wie z. B. Bortrifluoridetherat, durchgeführt, um die Bildung des Porphyrin-Makrozyklus zu erleichtern. Die spezifischen Aldehyde, die in dieser Synthese verwendet werden, sind 3,5-Di-tert-butylbenzaldehyd, 4-Methylbenzaldehyd und 4-[(Trimethylsilyl)ethynyl]benzaldehyd. Das Reaktionsgemisch wird dann oxidativen Bedingungen ausgesetzt, häufig unter Verwendung von Oxidationsmitteln wie DDQ (2,3-Dichlor-5,6-dicyan-1,4-benzochinon), um die gewünschte Porphyrinverbindung zu erhalten.
Industrielle Produktionsverfahren
Während die industrielle Produktion dieses speziellen Porphyrin-Derivats nicht umfassend dokumentiert ist, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung der Verfügbarkeit von hochreinen Ausgangsmaterialien und die Implementierung effizienter Reinigungstechniken wie Säulenchromatographie oder Umkristallisation umfassen, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Porphyrinring kann oxidiert werden, um Porphyrin-Dikationen oder andere oxidierte Spezies zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Metalloporphyrine zu bilden, wenn sie mit Metallionen koordiniert wird.
Substitution: Die Phenylgruppen können elektrophilen aromatischen Substitutionsreaktionen unterliegen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen
Oxidation: DDQ oder andere Chinon-basierte Oxidationsmittel.
Reduktion: Metallsalze wie Zinksulfat oder Kobaltchlorid in Gegenwart von Reduktionsmitteln.
Substitution: Nitrierungsmittel wie Salpetersäure oder Halogenierungsmittel wie Brom.
Hauptprodukte
Oxidation: Porphyrin-Dikationen oder andere oxidierte Porphyrin-Spezies.
Reduktion: Metalloporphyrine wie Zinkporphyrin oder Kobaltporphyrin.
Substitution: Nitrierte oder halogenierte Derivate der ursprünglichen Porphyrinverbindung.
Wissenschaftliche Forschungsanwendungen
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung der elektronischen Eigenschaften von Porphyrinen und deren Derivaten verwendet.
Biologie: Wird auf seine potenzielle Verwendung in der photodynamischen Therapie untersucht, bei der es nach Lichtaktivierung reaktive Sauerstoffspezies erzeugen kann, um Krebszellen abzutöten.
Medizin: Wird auf sein Potenzial als Photosensibilisator in der photodynamischen Therapie zur Behandlung von Krebs untersucht.
Industrie: Wird aufgrund seiner einzigartigen elektronischen Eigenschaften bei der Entwicklung von organischen Photovoltaikzellen und anderen optoelektronischen Geräten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beruht auf seiner Fähigkeit, Licht zu absorbieren und Energie auf molekularen Sauerstoff zu übertragen, wodurch reaktive Sauerstoffspezies erzeugt werden. Diese reaktiven Spezies können Zellbestandteile beschädigen und zu Zelltod führen. Diese Eigenschaft ist besonders nützlich in der photodynamischen Therapie, bei der die Verbindung durch Licht aktiviert wird, um selektiv Krebszellen abzutöten. Zu den molekularen Zielstrukturen gehören Zellmembranen, Proteine und Nukleinsäuren, die durch die reaktiven Sauerstoffspezies beschädigt werden, die während des Prozesses erzeugt werden.
Wirkmechanismus
The mechanism of action of 5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can cause damage to cellular components, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound is activated by light to selectively kill cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids, which are damaged by the reactive oxygen species generated during the process.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5,15-Bis(3,5-di-tert-butylphenyl)porphyrin: Fehlt die zusätzliche Substitution am Porphyrinring, wodurch es weniger komplex ist.
5,10,15,20-Tetraphenylporphyrin: Ein einfacheres Porphyrin-Derivat mit Phenylgruppen an allen meso-Positionen.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Enthält Methoxygruppen an den Phenylringen, wodurch seine elektronischen Eigenschaften verändert werden.
Einzigartigkeit
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin ist aufgrund seiner Kombination aus sperrigen tert-Butylgruppen, einer Methylgruppe und einer Trimethylsilyl-Ethinylgruppe einzigartig. Diese Kombination von Substituenten verleiht der Verbindung einzigartige elektronische und sterische Eigenschaften, was sie für spezifische Anwendungen in der photodynamischen Therapie und Optoelektronik wertvoll macht.
Eigenschaften
CAS-Nummer |
874948-45-5 |
|---|---|
Molekularformel |
C66H72N4Si |
Molekulargewicht |
949.4 g/mol |
IUPAC-Name |
2-[4-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-methylphenyl)-21,22-dihydroporphyrin-5-yl]phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C66H72N4Si/c1-41-17-21-43(22-18-41)59-51-25-29-55(67-51)61(45-35-47(63(2,3)4)39-48(36-45)64(5,6)7)57-31-27-53(69-57)60(44-23-19-42(20-24-44)33-34-71(14,15)16)54-28-32-58(70-54)62(56-30-26-52(59)68-56)46-37-49(65(8,9)10)40-50(38-46)66(11,12)13/h17-32,35-40,69-70H,1-16H3 |
InChI-Schlüssel |
XNMSDQQQTRXBPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC=C(C=C8)C#C[Si](C)(C)C)N4)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12603197.png)
![2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12603198.png)
![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)

![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)
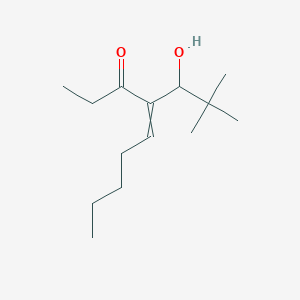

![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)
